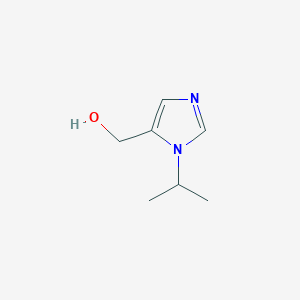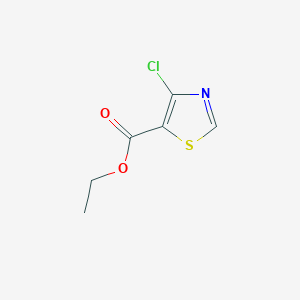![molecular formula C13H19NO B1321042 3-[(4-Methylpiperidin-1-yl)methyl]phenol CAS No. 90287-67-5](/img/structure/B1321042.png)
3-[(4-Methylpiperidin-1-yl)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[(4-Methylpiperidin-1-yl)methyl]phenol” is a chemical compound with the molecular formula C13H19NO . It is used in various chemical reactions and has significant importance in the pharmaceutical industry .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “3-[(4-Methylpiperidin-1-yl)methyl]phenol”, is a topic of ongoing research. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .Molecular Structure Analysis
The molecular structure of “3-[(4-Methylpiperidin-1-yl)methyl]phenol” consists of a phenol group attached to a methylpiperidine group . The molecular weight of this compound is 205.3 .Chemical Reactions Analysis
Piperidine derivatives, including “3-[(4-Methylpiperidin-1-yl)methyl]phenol”, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis
The boiling point of “3-[(4-Methylpiperidin-1-yl)methyl]phenol” is predicted to be 315.9±17.0 °C, and its density is predicted to be 1.056±0.06 g/cm3 . The pKa value is predicted to be 9.97±0.10 .Aplicaciones Científicas De Investigación
Catechol Oxidase Models : Compounds related to 3-[(4-Methylpiperidin-1-yl)methyl]phenol have been used in modeling the active site of type 3 copper proteins, which are important in understanding catechol oxidase activity. This research has implications for understanding enzymatic processes and designing enzyme mimetics (Merkel et al., 2005).
Crystal and Molecular Structure Analysis : Studies have focused on the crystal structure of related compounds, providing insights into molecular arrangement and properties. This knowledge is crucial in materials science and drug design (Łukasz Wojtas, Milart, & Stadnicka, 2006).
NMDA Receptor Antagonists : Derivatives of 3-[(4-Methylpiperidin-1-yl)methyl]phenol have been explored as NMDA receptor antagonists, which are significant in neuropharmacology and the treatment of neurological disorders (Butler et al., 1998).
Mannich Bases and Metal Complexes : Research has involved synthesizing Mannich bases and their metal complexes for various applications, including potential use in catalysis and materials science (Ayeni & Egharevba, 2015).
Fluorescent Chemo-sensing : Some derivatives have been used in developing fluorescent "turn on" chemo-sensors for detecting metal ions, which is crucial in environmental monitoring and analytical chemistry (Rahman et al., 2017).
Antibacterial Activities : Certain compounds derived from 3-[(4-Methylpiperidin-1-yl)methyl]phenol have demonstrated significant antibacterial properties, indicating potential applications in the development of new antimicrobial agents (Wang, Nong, Sht, & Qi, 2008).
Electrochemical and Magnetic Properties : Research on the electrochemical and magnetic behaviors of complexes derived from related compounds has implications in fields like materials science and electronics (Amudha, Thirumavalavan, & Kandaswamy, 1999).
Propiedades
IUPAC Name |
3-[(4-methylpiperidin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11-5-7-14(8-6-11)10-12-3-2-4-13(15)9-12/h2-4,9,11,15H,5-8,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBPKMYCQDQFLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC(=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00609436 |
Source


|
| Record name | 3-[(4-Methylpiperidin-1-yl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methylpiperidin-1-yl)methyl]phenol | |
CAS RN |
90287-67-5 |
Source


|
| Record name | 3-[(4-Methyl-1-piperidinyl)methyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90287-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(4-Methylpiperidin-1-yl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(2-methoxyethyl)-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320970.png)
![1-(2-methoxyethyl)-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320972.png)
![1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320973.png)
![1-allyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320974.png)


![N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide](/img/structure/B1320983.png)



